molecular formula C15H22IN3O2 B1446100 Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 1704068-61-0

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No. B1446100
M. Wt: 403.26 g/mol
InChI Key: PNIUAKUQXHQFMS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₂₁BrN₂O₂

  • Molecular Weight : 293.2 g/mol

  • CAS Number : 655225-01-7



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-iodopyridin-2-amine with tert-butyl 4-bromopiperidine-1-carboxylate . The bromine atom in the piperidine ring is replaced by the iodine atom, resulting in the formation of the target compound.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and an amino group attached. The iodopyridine moiety is linked to the piperidine ring, providing potential interactions for biological activity.


!Molecular Structure



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclization reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 331.5°C (predicted)

  • Density : Approximately 1.294 g/cm³ (predicted)

  • Storage Conditions : Sealed and stored in a freezer at -20°C


Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear.

  • Hazard Information : No specific hazards reported for this compound.


Future Directions

Further research is needed to explore the biological activity, pharmacokinetics, and potential therapeutic applications of Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate . Investigating its interactions with specific targets and assessing its toxicity profile will be crucial for future development.


properties

IUPAC Name

tert-butyl 4-[(4-iodopyridin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)19-8-5-12(6-9-19)18-13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIUAKUQXHQFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129362
Record name 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate

CAS RN

1704068-61-0
Record name 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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